2-Aminoquinazolin-4(3H)-ones have shown promising results as antimalarial agents, with some derivatives demonstrating growth inhibition of Plasmodium falciparum with IC50 values around 1 μM. These findings suggest that these compounds could be developed into effective treatments for malaria, particularly in the face of increasing chloroquine resistance1.
The amino- and chloro-8-hydroxyquinolines, along with their copper complexes, have been investigated for their antiproliferative properties. These compounds have been found to inhibit the chymotrypsin-like activity of the proteasome in human ovarian and lung cancer cells, inducing apoptosis and suggesting their potential as anticancer agents2. Additionally, indole-aminoquinazoline hybrids have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, with some compounds showing significant activity and the ability to induce apoptosis5.
In the context of viral infections, 2-aminoquinazolin-4(3H)-one derivatives have been designed and synthesized to target fatal coronaviruses such as SARS-CoV-2 and MERS-CoV. Certain derivatives have exhibited potent inhibitory effects on these viruses without cytotoxicity, indicating their potential as treatments for these infections4.
2-Amino-5-chloroquinazoline can be synthesized from various precursors, including 2-chloroquinazoline. It is classified as an organic compound with the molecular formula C_7H_6ClN_3. The compound is recognized for its potential therapeutic properties and is often studied in the context of medicinal chemistry.
Synthesis Methods:
The molecular structure of 2-amino-5-chloroquinazoline features:
This structure influences its interactions with biological targets, making it a candidate for drug development.
2-Amino-5-chloroquinazoline participates in various chemical reactions:
The mechanism of action of 2-amino-5-chloroquinazoline is primarily linked to its interaction with specific biological targets:
2-Amino-5-chloroquinazoline has several scientific applications:
The versatility of this compound makes it an important subject of study within medicinal chemistry and organic synthesis, highlighting its potential contributions to drug discovery and development efforts.
2-Amino-5-chloroquinazoline (CAS 190273-70-2) is a bicyclic heterocyclic compound with the molecular formula C₈H₆ClN₃ and a molar mass of 179.61 g/mol [2] [3]. Structurally, it consists of a benzene ring fused to a pyrimidine ring, forming the quinazoline core scaffold. Key substituents include:
This configuration creates distinct electronic properties:
Table 1: Physicochemical Properties of 2-Amino-5-chloroquinazoline
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 179.61 g/mol | Mass spectrometry [2] |
Purity | 95–97% (typical commercial) | HPLC analysis [2] |
Solubility | Polar organic solvents (DMF, DMSO) | Experimental data [2] [3] |
XLogP | ~2.1 (calculated) | Lipophilicity prediction [4] |
The parent quinazoline was first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid [4] [10]. 2-Amino-5-chloroquinazoline emerged as a specialized derivative through key synthetic advances:
Table 2: Evolution of Synthetic Methods
Year | Method | Limitations | Significance |
---|---|---|---|
1895 | Bischler-Lang decarboxylation | Low yields, harsh conditions | First parent quinazoline synthesis [4] |
1903 | Gabriel-Colman condensation | Multi-step, poor scalability | Introduced o-nitrobenzylamine route [4] |
2006 | Pd-catalyzed Stille coupling of 2,4-dichloroquinazoline | Requires anhydrous conditions | Enabled selective C4 dehalogenation [6] |
2-Amino-5-chloroquinazoline serves as a privileged scaffold in drug design due to its:
Key therapeutic applications include:
Table 3: Bioactive Derivatives Derived from 2-Amino-5-chloroquinazoline
Derivative Structure | Biological Target | Activity | Reference |
---|---|---|---|
6-Bromo-2-(pyridin-3-yl)-4-amine | EGFR kinase | IC₅₀ = 0.096 μM [10] | MCF-7 cell growth inhibition |
N²-Isopropyl-N⁴-furfuryl analogues | Leishmania parasites | EC₅₀ = 0.74 μM (L. donovani) [1] | Antileishmanial lead |
7-Cyclohexyl-2-amino-5-chloro | TBK1/IKKε kinases | IL-6 secretion in adipocytes [7] | Anti-obesity candidate |
Structure-activity relationship (SAR) studies reveal:
This scaffold continues enabling rational design of multitarget ligands for complex diseases (cancer, metabolic disorders) through late-stage functionalization strategies [7] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3